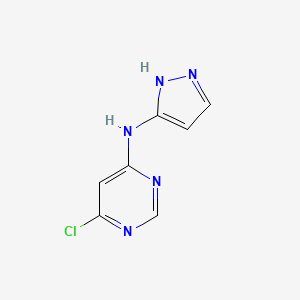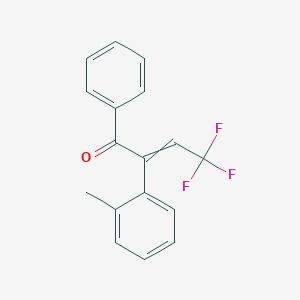
3,3'-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core with two difluoropyridine groups attached
Vorbereitungsmethoden
The synthesis of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) typically involves multiple steps, starting with the bromination of a methyl-substituted phenylene compound. This is followed by the introduction of difluoropyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the phenylene core can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) involves its interaction with molecular targets through its brominated phenylene core and difluoropyridine groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) include other brominated phenylene derivatives and difluoropyridine compounds. What sets this compound apart is the combination of both brominated phenylene and difluoropyridine groups, which imparts unique chemical and physical properties. Some similar compounds include:
- 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(trimethylsilane)
- 2-Bromo-5-methyl-1,3,4-thiadiazole
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Eigenschaften
CAS-Nummer |
919288-42-9 |
|---|---|
Molekularformel |
C17H9BrF4N2 |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
3-[3-bromo-5-(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C17H9BrF4N2/c1-8-12(11-3-5-15(20)24-17(11)22)6-9(7-13(8)18)10-2-4-14(19)23-16(10)21/h2-7H,1H3 |
InChI-Schlüssel |
LBYPYZITKSCMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


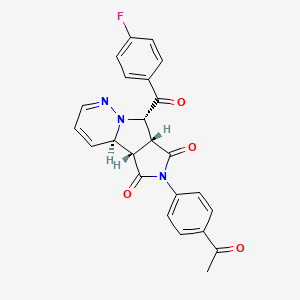
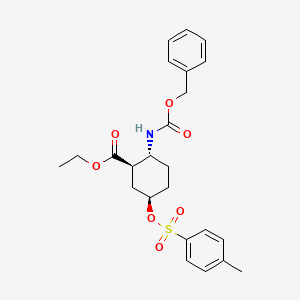
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
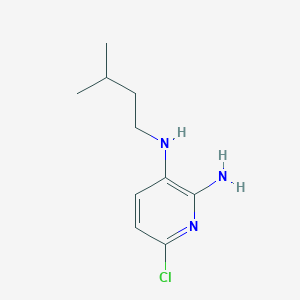
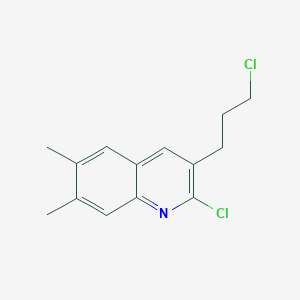
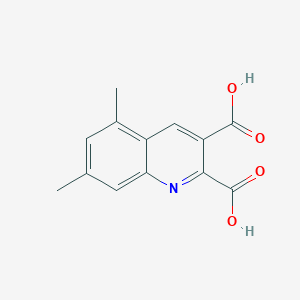
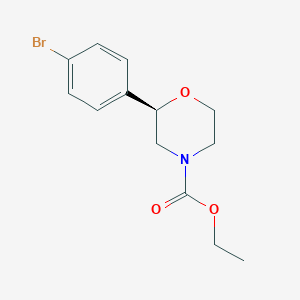


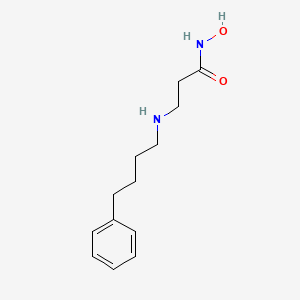
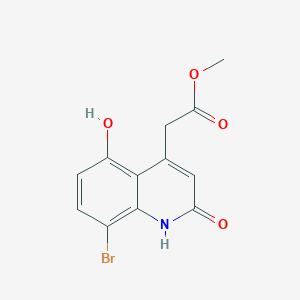
amine](/img/structure/B12632979.png)
